3-(1-Aminopropyl)-5-methylphenol
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Overview
Description
3-(1-Aminopropyl)-5-methylphenol is an organic compound that features a phenol group substituted with a 1-aminopropyl chain and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopropyl)-5-methylphenol typically involves the alkylation of 5-methylphenol with 1-bromopropane, followed by the introduction of an amino group through a nucleophilic substitution reaction. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(1-Aminopropyl)-5-methylphenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Halogenated or nitro-substituted phenols.
Scientific Research Applications
3-(1-Aminopropyl)-5-methylphenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(1-Aminopropyl)-5-methylphenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological molecules, while the amino group can participate in ionic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(1-Aminopropyl)-5-methylimidazole
- 3-(1-Aminopropyl)-5-methylpyridine
- 3-(1-Aminopropyl)-5-methylbenzene
Uniqueness
3-(1-Aminopropyl)-5-methylphenol is unique due to the presence of both a phenol group and an amino group, which allows it to participate in a wide range of chemical reactions and interactions. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C10H15NO |
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Molecular Weight |
165.23 g/mol |
IUPAC Name |
3-(1-aminopropyl)-5-methylphenol |
InChI |
InChI=1S/C10H15NO/c1-3-10(11)8-4-7(2)5-9(12)6-8/h4-6,10,12H,3,11H2,1-2H3 |
InChI Key |
CAPOLJSTTMGZOQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC(=CC(=C1)C)O)N |
Origin of Product |
United States |
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